Drospirenone Acid Sodium Salt
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Overview
Description
Drospirenone Acid Sodium Salt is a synthetic compound derived from drospirenone, a progestin used in oral contraceptive pills. Drospirenone is an analog of the diuretic spironolactone and exhibits anti-mineralocorticoid and antiandrogenic activities . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The preparation of Drospirenone Acid Sodium Salt involves several synthetic routes and reaction conditions. One common method starts with a compound of formula 2, where R is a hydroxyl protective group. The process involves a sequence of oxidation, deprotection, lactonization, and water elimination steps. Oxidation and lactonization are performed using 1,3,5-trichloro-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (trichloroisocyanuric acid, TCCA) or 1,3-dichloro-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (dichloroisocyanuric acid, DCCA) or an alkaline metal salt thereof, such as the sodium salt dihydrate (DCCA sodium salt) or 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) .
Chemical Reactions Analysis
Drospirenone Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like TCCA, DCCA, and IBX. The major products formed from these reactions include lactones and other intermediates useful for the synthesis of drospirenone .
Scientific Research Applications
Drospirenone Acid Sodium Salt has a wide range of scientific research applications. In chemistry, it is used as a biochemical for proteomics research . In biology and medicine, drospirenone, in combination with ethinyl estradiol, is used in oral contraceptive pills for the prevention of pregnancy and the treatment of conditions such as acne and premenstrual dysphoric disorder . Additionally, it has been studied for its effects and safety in the treatment of dysmenorrhea .
Mechanism of Action
Drospirenone Acid Sodium Salt exerts its effects through its anti-mineralocorticoid and antiandrogenic activities. It blocks aldosterone receptors, leading to increased sodium and water excretion . Drospirenone also suppresses ovulation by inhibiting the release of gonadotropins . The molecular targets and pathways involved include aldosterone receptors and the hypothalamic-pituitary-gonadal axis .
Comparison with Similar Compounds
Drospirenone Acid Sodium Salt is unique compared to other similar compounds due to its dual anti-mineralocorticoid and antiandrogenic activities. Similar compounds include spironolactone, which is primarily a diuretic with anti-mineralocorticoid activity, and other progestins used in oral contraceptives . Drospirenone’s unique combination of activities makes it particularly effective in treating conditions like acne and premenstrual dysphoric disorder .
Properties
Molecular Formula |
C24H31NaO4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
sodium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate |
InChI |
InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/q;+1/p-1/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1 |
InChI Key |
AZAYXCJPPKYEQJ-LCFPDAFPSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCC(=O)[O-])O)C.[Na+] |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)[O-])O)C.[Na+] |
Origin of Product |
United States |
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